N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride
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Overview
Description
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C8H13N3·2HCl. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is known for its versatility in forming complexes with metals, which makes it valuable in catalysis and other chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with 1,3-diaminopropane in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted pyridine derivatives .
Scientific Research Applications
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride exerts its effects is primarily through its ability to form stable complexes with metal ions. These metal complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Similar Compounds
- N1-(pyridin-2-yl)ethane-1,2-diamine
- N1-(pyridin-2-yl)butane-1,4-diamine
- N1-(pyridin-2-yl)methane-1,1-diamine
Uniqueness
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride is unique due to its specific chain length and the positioning of the amine groups, which provide optimal spacing for complex formation with metal ions. This makes it particularly effective in catalytic applications compared to its analogs .
Properties
IUPAC Name |
N'-pyridin-2-ylpropane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-5-3-7-11-8-4-1-2-6-10-8;;/h1-2,4,6H,3,5,7,9H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISULFGGCGKRJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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